(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids This compound is characterized by its complex structure, which includes an acetylamino group, a phenoxy group, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the pyrrolidine nitrogen: Using tert-butoxycarbonyl (Boc) protecting group.
Formation of the phenoxy group: Through nucleophilic substitution reactions.
Introduction of the acetylamino group: Via acetylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its structure could be optimized to enhance its therapeutic properties and reduce side effects.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can be leveraged to create products with specific characteristics and performance attributes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid would depend on its specific application. In general, its effects may be mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid may include other pyrrolidinecarboxylic acids, phenoxy derivatives, and acetylamino compounds. Examples include:
- (2S,4S)-4-[4-(Methoxy)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- This compound methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S,4S)-4-(4-acetamidophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-11(21)19-12-5-7-13(8-6-12)25-14-9-15(16(22)23)20(10-14)17(24)26-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGQNCUSESZLIG-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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